molecular formula C19H18N6O4 B2755839 N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-methylisoxazole-3-carboxamide CAS No. 1219912-72-7

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-methylisoxazole-3-carboxamide

Cat. No.: B2755839
CAS No.: 1219912-72-7
M. Wt: 394.391
InChI Key: ZEKWBHLDCDNGSZ-UHFFFAOYSA-N
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Description

The compound N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-methylisoxazole-3-carboxamide features a fused [1,2,4]triazolo[4,3-b]pyridazin core, substituted at the 3-position with a 4-methoxyphenyl group. At the 6-position, an ethoxyethyl linker connects the core to a 5-methylisoxazole-3-carboxamide moiety.

Properties

IUPAC Name

N-[2-[[3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N6O4/c1-12-11-15(24-29-12)19(26)20-9-10-28-17-8-7-16-21-22-18(25(16)23-17)13-3-5-14(27-2)6-4-13/h3-8,11H,9-10H2,1-2H3,(H,20,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEKWBHLDCDNGSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCCOC2=NN3C(=NN=C3C4=CC=C(C=C4)OC)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-methylisoxazole-3-carboxamide is a novel compound with potential therapeutic applications. Its structure incorporates various pharmacophoric elements that may contribute to its biological activity, particularly in oncology and anti-inflammatory contexts. This article reviews the biological activity of this compound based on available research data.

Chemical Structure

The compound can be represented by the following chemical formula:

  • Molecular Formula : C14H15N5O2
  • CAS Number : 1204296-37-6
  • IUPAC Name : 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethan-1-amine

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cancer cell proliferation and survival. Notably, it has been evaluated for its inhibitory effects on c-Met kinase, a receptor tyrosine kinase implicated in various cancers.

In Vitro Studies

Research has shown that derivatives similar to this compound exhibit significant cytotoxicity against various cancer cell lines:

CompoundCell LineIC50 (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These values indicate that the compound possesses potent cytotoxic effects against lung (A549), breast (MCF-7), and cervical (HeLa) cancer cells .

The mechanism by which this compound exerts its effects involves:

  • Inhibition of c-Met Kinase : The compound shows competitive inhibition of c-Met kinase with an IC50 value of approximately 0.090 μM, which is comparable to established inhibitors like Foretinib .
  • Induction of Apoptosis : Studies suggest that the compound may induce late apoptosis in cancer cells and cause G0/G1 phase cell cycle arrest, further confirming its potential as an anticancer agent .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the triazolo-pyridazine core and the substitution patterns on the phenyl rings significantly influence the biological activity of these compounds. For instance, the presence of a methoxy group on the phenyl ring enhances cytotoxicity and selectivity towards cancer cells .

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Case Study on c-Met Inhibitors : A study involving a series of triazolo-pyridazine derivatives demonstrated that compounds with structural similarities to this compound showed promising results in reducing tumor growth in xenograft models .
  • Combination Therapies : Research has explored the use of these compounds in combination with other chemotherapeutics to enhance efficacy and overcome resistance mechanisms commonly seen in cancer treatment .

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties against various pathogens. Research indicates that derivatives similar to this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several triazole derivatives, revealing minimum inhibitory concentrations (MIC) ranging from 0.125 to 8 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest strong potential for developing new antimicrobial agents based on this compound's structure .

Anticancer Potential

The triazole ring in the compound has been associated with anticancer activity through mechanisms such as apoptosis induction and inhibition of tumor growth.

Case Study: Cancer Cell Line Studies

In vitro studies on cancer cell lines treated with similar triazole derivatives demonstrated significant reductions in cell viability and increased markers of apoptosis. For instance, compounds related to this structure showed percent growth inhibitions (PGIs) of over 70% against various cancer cell lines, indicating their potential as therapeutic agents .

Anti-inflammatory Effects

Some studies suggest that compounds containing the triazole moiety may exhibit anti-inflammatory properties by modulating inflammatory cytokines involved in chronic inflammation.

Case Study: Inflammation Models

Animal models treated with triazole derivatives demonstrated reduced levels of inflammatory markers compared to control groups. This supports further research into their potential anti-inflammatory capabilities .

Pharmacological Profile

The pharmacological activities associated with N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-5-methylisoxazole-3-carboxamide include:

  • Antimicrobial : Effective against a range of bacteria and fungi.
  • Anticancer : Induces apoptosis in cancer cells; inhibits tumor growth.
  • Anti-inflammatory : Modulates inflammatory pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

[1,2,4]Triazolo[4,3-b]Pyridazin Derivatives
  • Compound 894049-45-7 ():

    • Core: [1,2,4]Triazolo[4,3-b]pyridazin.
    • Substituents: 4-Methoxyphenyl at the 3-position; sulfanyl-acetamide at the 6-position.
    • Key Difference : The thioether linkage (C–S–C) in 894049-45-7 may reduce metabolic stability compared to the ether linkage (C–O–C) in the target compound, as thioethers are more susceptible to oxidative degradation .
  • Compound 894047-99-5 (): Core: [1,2,4]Triazolo[4,3-b]pyridazin. Substituents: 4-Chlorophenyl at the 3-position; sulfanyl-acetamide at the 6-position. Key Difference: The electron-withdrawing chloro group (vs.
b. Imidazo[2,1-b]Thiazol and Pyrazole Derivatives ():
  • Compound i (Imidazo[2,1-b]thiazol core): IC50 = 11.5 ± 0.78 μM against LOX.
  • Compound ii (Pyrazole core): IC50 = 1.92 ± 0.01 μM.
  • Key Insight : Replacing the triazolo-pyridazin core with pyrazole enhances inhibitory potency, suggesting heterocycle geometry and electronic properties critically influence activity .

Substituent Effects on Bioactivity and Physicochemical Properties

Compound ID Core Structure R1 (Triazolo Position) R2 (Pyridazin Position) Linkage Type Key Properties/Bioactivity
Target Compound [1,2,4]Triazolo[4,3-b]pyridazin 4-Methoxyphenyl Oxyethyl-Isoxazole Ether High H-bond potential (carboxamide); moderate lipophilicity
894049-45-7 () [1,2,4]Triazolo[4,3-b]pyridazin 4-Methoxyphenyl Sulfanyl-Acetamide Thioether Lower metabolic stability; increased hydrophobicity
I-6273 () Pyridazin Methylisoxazol-5-yl Ethylamino Ester Ester group may confer rapid hydrolysis in vivo
Key Observations:

Methoxy vs.

Linker Chemistry : The ether linkage in the target compound likely improves stability over thioether analogs, which are prone to oxidation .

Isoxazole vs. Acetamide : The 5-methylisoxazole-3-carboxamide moiety may engage in stronger hydrogen bonding compared to acetamide derivatives, improving target affinity .

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